molecular formula C6H9N B12356277 2-ethylbut-2-enenitrile

2-ethylbut-2-enenitrile

Cat. No.: B12356277
M. Wt: 95.14 g/mol
InChI Key: ZJPQPBRWBXBMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylbut-2-enenitrile is an organic compound with the molecular formula C6H9N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to an ethyl-substituted but-2-ene backbone. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethylbut-2-enal with hydrogen cyanide (HCN) in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the addition of the cyano group to the alkene.

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Ethylbut-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylbut-2-enenitrile involves its interaction with various molecular targets. The cyano group is highly reactive and can participate in nucleophilic addition reactions. This reactivity allows the compound to modify other molecules, making it useful in synthetic chemistry. The pathways involved often include the formation of intermediates that can further react to form desired products.

Comparison with Similar Compounds

    2-Methyl-2-butenenitrile: Similar structure but with a methyl group instead of an ethyl group.

    But-2-enenitrile: Lacks the ethyl substitution, making it less sterically hindered.

Uniqueness: 2-Ethylbut-2-enenitrile’s unique structure, with an ethyl group attached to the but-2-ene backbone, provides distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other nitriles might not be as effective.

Properties

IUPAC Name

2-ethylbut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPQPBRWBXBMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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